8-甲氧基-3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-6-羧酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

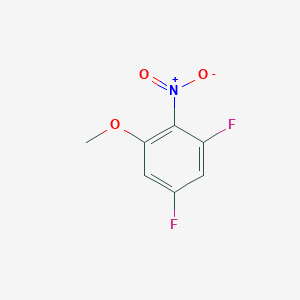

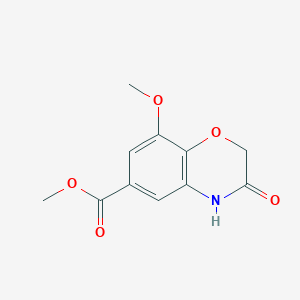

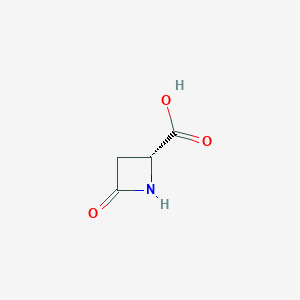

The compound of interest, methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, is a derivative of 1,4-benzoxazine, which is a heterocyclic compound containing oxygen and nitrogen in a seven-membered fused ring system attached to a benzene ring. This class of compounds is known for its diverse biological activities and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of related 1,4-benzoxazine derivatives has been reported in the literature. For instance, methyl 6-ethoxy-5,6-dihydro-4H-1,2-oxazine-4-carboxylate was alkylated and acylated to produce precursors for various cyclic and bicyclic β-amino acids derivatives . Another study involved the synthesis of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives, which were evaluated for their serotonin-3 (5-HT3) receptor antagonistic activity . These synthetic routes typically involve multiple steps, including alkylation, acylation, and sometimes the use of Diels-Alder reactions for the construction of the benzoxazine core .

Molecular Structure Analysis

The molecular structure of benzoxazine derivatives is characterized by the presence of a 1,4-benzoxazine ring. The substitution pattern on the ring, such as the methoxy group at position 8 and the oxo group at position 3, can significantly influence the compound's chemical behavior and biological activity. NMR techniques, including two-dimensional experiments, have been used to establish the structures of similar compounds .

Chemical Reactions Analysis

Benzoxazine derivatives can undergo various chemical reactions. For example, 3,4-dihydro-8a-methoxy-2H-1,4-benzoxazin-6(8aH)-ones react with diazoalkanes to yield pyrazolo[3,4-h]-1,4-benzoxazin-6(6aH)-ones, indicating the reactivity of the benzoxazine ring towards nucleophilic reagents . The orientation phenomena of these reactions have been discussed, which is crucial for understanding the reactivity patterns of the benzoxazine ring system.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazine derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups can affect the compound's polarity, solubility, and stability. For instance, the introduction of a methoxy group can increase the electron density on the benzoxazine ring, potentially affecting its reactivity and physical properties. The thermal behavior of related compounds has been studied, showing that certain benzoxazine derivatives can undergo rearrangements at elevated temperatures .

Antibacterial Activity Test

Some benzoxazine derivatives have been tested for their antibacterial activity. A study synthesized 6-allyl-8-methoxy-3-propyl-1,3-benzoxazine through the Mannich reaction and tested its antibacterial activity against Streptococcus mutans and Escherichia coli. The results indicated that the compound exhibited strong antibacterial properties . This suggests that methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate could also possess similar antibacterial potential, although specific studies on this compound would be required to confirm this.

科学研究应用

合成和生物活性

该化合物及其衍生物已合成用于探索其生物活性。例如,合成了丁香酚的苯并恶嗪和氨甲基衍生物以研究其生物活性,其中一些衍生物在卤水虾致死率试验中显示出潜在的生物活性,表明其进一步探索生物活性特性 (Rudyanto 等人,2014 年).

光反应和 β-内酰胺合成

6-氯-3,4-二氢-4-甲基-3-氧代-2H-1,4-苯并恶嗪-8-羧酸甲酯在甲醇中发生独特的光反应,生成四种 β-内酰胺化合物,突显了一种合成 β-内酰胺的新方法,而 β-内酰胺由于其抗菌特性而在药物化学中具有重要意义 (Marubayashi 等人,1992 年).

对映选择性合成

实现了 2-甲基-3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-2-羧酰胺的对映选择性合成,展示了产生苯并恶嗪衍生物的光学活性形式的潜力。这对于手性药物的开发至关重要,因为不同的对映异构体可以表现出不同的生物活性 (Breznik 等人,1998 年).

细胞毒性研究

对 MCF-7 癌细胞系进行了苯并恶嗪和丁香酚的氨甲基衍生物的细胞毒性研究。这些研究旨在识别具有潜在抗癌特性的化合物,为进一步的药物开发奠定基础 (Rudyanto 等人,2015 年).

脂肪酶催化的拆分

研究了新型甲基 (±)-2-(2-乙酰氧基乙基)-4-芳基甲基-3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-6-羧酸酯的脂肪酶催化拆分,证明了酶促方法在实现这些化合物的对映选择性分离方面的效率。该方法对于生产光学活性药物具有重要意义 (Prasad 等人,2006 年).

安全和危害

属性

IUPAC Name |

methyl 8-methoxy-3-oxo-4H-1,4-benzoxazine-6-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-15-8-4-6(11(14)16-2)3-7-10(8)17-5-9(13)12-7/h3-4H,5H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNBPKBFMTQVPII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

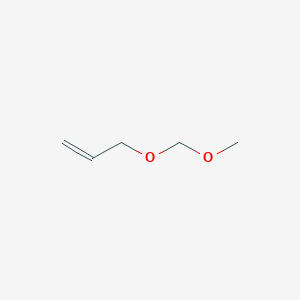

Canonical SMILES |

COC1=CC(=CC2=C1OCC(=O)N2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444410 |

Source

|

| Record name | methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |

CAS RN |

219477-26-6 |

Source

|

| Record name | methyl 8-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1311210.png)